molecular formula C15H24N2O B1392698 7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 1256627-69-6

7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No. B1392698
M. Wt: 248.36 g/mol
InChI Key: LNWIOMNDJMFPIG-UHFFFAOYSA-N
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Description

The compound “7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities and are part of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The isopropylamino group would be attached at the 7-position, and a hydroxyl group at the 6-position .


Chemical Reactions Analysis

As for the chemical reactions, this compound, like other amines, could undergo reactions such as alkylation, acylation, and condensation with carbonyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amines are basic due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Metabolism in Schistosomicide Research

One notable application of a similar compound, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, is in the field of schistosomicide research. This compound is metabolized in various species to its 6-hydroxymethyl analogue, which exhibits greater schistosomicidal activity than the parent drug (Kaye & Woolhouse, 1972).

Synthesis and Properties in Chemical Studies

Research on derivatives of 2,2,4-trimethyl-substituted quinolines, including the synthesis of various analogs, has been conducted. This research contributes to a broader understanding of the chemical properties and reactions of these compounds (Ivanov et al., 1981).

Agricultural Applications

In agriculture, compounds similar to 7-(Isopropylamino)-2,2,4-trimethyl-tetrahydroquinolin-6-ol, specifically 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline, have been studied as growth stimulants for crops like Solanum melongena (common eggplant). These compounds have shown effectiveness in increasing seed germination, vegetative mass, and yield (Vostrikova et al., 2021).

Adrenoceptor Research

An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, including derivatives similar to the query compound, has been developed. These compounds were tested for actions at beta adrenoceptors, contributing to pharmacological research and understanding of adrenoceptor activity (Beaumont et al., 1983).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other tetrahydroquinoline derivatives. This could include testing its effects in various biological assays and potentially developing it into a pharmaceutical agent .

properties

IUPAC Name

2,2,4-trimethyl-7-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-9(2)16-13-7-12-11(6-14(13)18)10(3)8-15(4,5)17-12/h6-7,9-10,16-18H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWIOMNDJMFPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC(=C(C=C12)O)NC(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 2
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 3
Reactant of Route 3
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 4
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 5
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Reactant of Route 6
Reactant of Route 6
7-(Isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

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